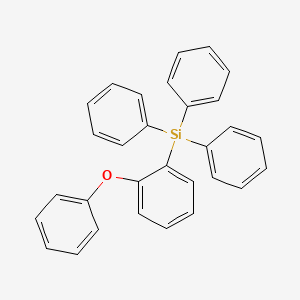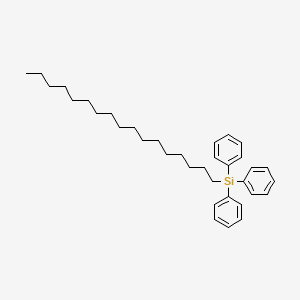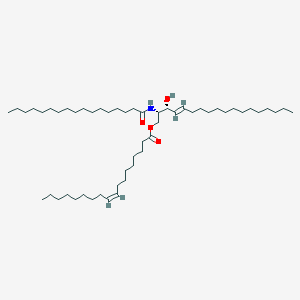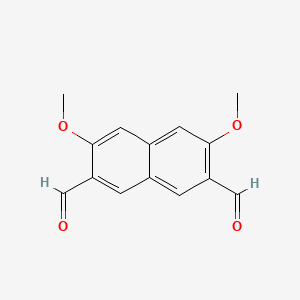
1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 4-methylphenyl group and three phenyl groups attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole typically involves the condensation of benzil, 4-methylbenzaldehyde, and ammonium acetate in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to therapeutic effects. For example, it can bind to DNA or proteins, disrupting cellular processes and exhibiting cytotoxic effects against cancer cells. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-methylphenyl)-2,4,5-triphenyl-1H-pyrazole
- 1-(4-methylphenyl)-2,4,5-triphenyl-1H-triazole
- 1-(4-methylphenyl)-2,4,5-triphenyl-1H-tetrazole
Uniqueness
1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole is unique due to its specific substitution pattern and the presence of the imidazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity, stability, and pharmacological profiles, highlighting its potential for specialized uses.
Propriétés
Numéro CAS |
16112-36-0 |
|---|---|
Formule moléculaire |
C28H22N2 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-2,4,5-triphenylimidazole |
InChI |
InChI=1S/C28H22N2/c1-21-17-19-25(20-18-21)30-27(23-13-7-3-8-14-23)26(22-11-5-2-6-12-22)29-28(30)24-15-9-4-10-16-24/h2-20H,1H3 |
Clé InChI |
RFZBRFSCRBCSQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















